molecular formula C10H4F16N2O2 B1608133 Perfluorosebacamide CAS No. 307-77-7

Perfluorosebacamide

Cat. No.: B1608133
CAS No.: 307-77-7
M. Wt: 488.12 g/mol
InChI Key: FWBPSSMCLDHZRS-UHFFFAOYSA-N
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Description

Perfluorosebacamide is a useful research compound. Its molecular formula is C10H4F16N2O2 and its molecular weight is 488.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Persistence and Toxicology

Perfluorinated compounds, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are known for their ubiquitous presence in the environment and have raised concerns due to their potential toxicity and long-term persistence. Research indicates that many of these compounds can be toxic, are regularly found in the blood of animals and humans worldwide, and pose a long-term challenge to public health and environmental safety. The utility of PFCs ensures their continued use, necessitating ongoing scientific and regulatory scrutiny (Lindstrom, Strynar, & Libelo, 2011).

Human Exposure and Health Implications

Studies have shown that perfluorinated chemicals, including perfluorooctanesulfonate (PFOS) and perfluorooctanoic acid (PFOA), are detected in human blood samples across various countries, reflecting widespread exposure. The health implications of such exposure, including the potential for endocrine disruption and effects on immune response, have become a significant area of concern. Research efforts are directed towards understanding the distribution of these compounds in the environment, the pathways through which humans are exposed, and the resulting health impacts (Kannan et al., 2004).

Technological and Industrial Applications

Perfluorinated compounds have found applications in various industrial processes and consumer products due to their unique properties, such as resistance to heat, oil, stains, grease, and water. For instance, Dow Chemical's research into fuel cells has centered on the development of perfluorosulfonic acid membranes, showcasing the material's usefulness as a proton transport medium and separator in fuel cells (Eisman, 1990).

Addressing Environmental and Health Risks

Given the persistent nature and potential health risks associated with perfluorinated compounds, there is a growing body of research aimed at understanding their environmental fate, biological effects, and ways to mitigate their impact. This includes studies on their developmental toxicity, mechanisms of action, and implications for human health, particularly concerning their immunotoxicity and potential to disrupt hormonal functions (Lau et al., 2004; Corsini et al., 2014).

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F16N2O2/c11-3(12,1(27)29)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(28)30/h(H2,27,29)(H2,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBPSSMCLDHZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380014
Record name Perfluorosebacamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-77-7
Record name Perfluorosebacamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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